molecular formula C36H38N4O6 B1668625 Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)- CAS No. 158198-48-2

Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-

Cat. No. B1668625
CAS RN: 158198-48-2
M. Wt: 622.7 g/mol
InChI Key: GANLUHRILMMVRH-DHUJRADRSA-N
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Description

Chir 4531 is a N-(substituted)glycine peptoid trimer.

Scientific Research Applications

Application in Asymmetric Synthesis and Structural Studies

This compound finds its utility in asymmetric synthesis, particularly in the synthesis of α-amino acids and their derivatives. It plays a role in the stereoselective coupling processes and organometallic reactions. The synthesis of certain N-tert-butoxycarbonyl α-amino acids involves complex molecules closely related to Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-. Additionally, the structural characterization of related compounds helps understand the molecular interactions and conformational dynamics within crystal structures. These insights are crucial in fine-tuning the molecular structures for specific applications (Williams et al., 2003).

Role in Phase-Transfer Catalysis

The compound is instrumental in phase-transfer catalysis, particularly in reactions involving monoalkylations, dialkylations, and Michael additions. These reactions are fundamental in creating a wide array of complex organic molecules, including α-substituted aspartic and glutamic acid derivatives and other cyclic amino acid structures. The role of Glycinamide derivatives in these reactions showcases their versatility in organic synthesis, enabling the construction of complex molecular architectures (López et al., 1996).

Utility in Molecular Docking and Drug Design

The Glycinamide derivatives have been employed in molecular docking studies, showcasing their potential in interacting with biological targets. The binding energies of these compounds with specific proteins have been compared with standard drugs, indicating their possible inhibitory activity and potential in drug design. This highlights the compound's relevance in medicinal chemistry and its potential applications in developing new therapeutic agents (Ayuk Eugene L. et al., 2020).

properties

CAS RN

158198-48-2

Product Name

Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-

Molecular Formula

C36H38N4O6

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide

InChI

InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1

InChI Key

GANLUHRILMMVRH-DHUJRADRSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN

SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN

Appearance

Solid powder

Other CAS RN

158198-48-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide
CHIR 4531
CHIR-4531

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-
Reactant of Route 2
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-
Reactant of Route 3
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-
Reactant of Route 4
Reactant of Route 4
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-
Reactant of Route 5
Reactant of Route 5
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-
Reactant of Route 6
Reactant of Route 6
Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)-

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